3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula . It features a tetrahydroquinoxaline core, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds. This compound is classified as an amino-substituted quinoxaline derivative, which is significant due to the biological activities associated with quinoxalines, including their roles as enzyme inhibitors and neuroprotective agents.
The compound can be sourced from various chemical databases and research articles that focus on organic synthesis and pharmacology. It falls under the classification of heterocyclic compounds, specifically within the category of quinoxalines, which are known for their diverse biological activities. The presence of both amino and nitrile functional groups enhances its reactivity and potential applications in drug discovery.
The synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile can be approached through several methods:
Technical details such as reaction conditions (temperature, solvents) and catalysts (if any) play crucial roles in optimizing yield and selectivity.
The molecular structure of 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile consists of a bicyclic framework with a five-membered ring fused to a six-membered ring. The key structural features include:
Key structural data includes:
3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile can undergo various chemical reactions typical for nitrogen-containing heterocycles:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts are essential for optimizing these transformations.
The mechanism of action for compounds like 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves interactions at the molecular level with biological targets:
Data from pharmacological studies would provide insights into specific interactions and efficacy against targeted biological systems.
Relevant data from experimental studies would help quantify these properties more accurately.
3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has potential applications in:
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. These scaffolds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological profiles and tunable physicochemical properties. The specific compound 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS No: 63630-24-0) exemplifies this versatility, featuring strategic substituents that enhance its drug-like characteristics. With a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol, this partially saturated quinoxaline derivative exhibits a density of 1.23 g/cm³ and a high boiling point of 368.4°C, reflecting its structural stability [2] [6]. Its topological polar surface area (75.6 Ų) and moderate LogP value (1.64) suggest favorable membrane permeability and blood-brain barrier penetration potential, making it particularly relevant for central nervous system (CNS)-targeted therapeutics [2] [6].
Property | Value | |
---|---|---|
CAS Number | 63630-24-0 | |
Molecular Formula | C₁₀H₁₂N₄ | |
Molecular Weight | 188.23 g/mol | |
Exact Mass | 188.106196400 g/mol | |
Topological Polar Surface Area | 75.6 Ų | |
Density | 1.23 g/cm³ | |
Boiling Point | 368.4°C | |
Flash Point | 176.6°C | |
Synonyms | 3-AMINO-5,7,8-TETRAHYDRO-6-METHYL-2-QUINOXALINECARBONITRILE; 2-Amino-3-cyano-7-methylcyclohexapyrazin | [2] [6] [9] |
The quinoxaline core was first synthesized in 1869 by Griess through the reaction of cyanogens with 2-aminobenzoic acid, though its bicyclic nature was not fully characterized until later [8]. The parent quinazoline structure was subsequently decarboxylated by Bichler and Lang in 1895, with Gabriel establishing improved synthetic methodologies in 1903 [3] [8]. Early investigations focused on aromatic quinoxalines, but the development of partially saturated variants like 5,6,7,8-tetrahydroquinoxalines emerged as a strategic innovation to enhance solubility, reduce planarity-related toxicity, and improve bioavailability. The incorporation of a methyl group at the 6-position and amino/carbonitrile substituents at the 2,3-positions represents a deliberate structural evolution aimed at optimizing electronic and steric properties for target engagement [3] [8]. Over 200 naturally occurring quinoxaline/quinazoline alkaloids have been identified, inspiring synthetic derivatives with enhanced pharmacological profiles [3] [8].
The pharmacological profile of 3-amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is critically governed by its stereoelectronically complementary substituents:
Substituent | Electronic Effect | Steric/Binding Role | Biological Impact | |
---|---|---|---|---|
3-Amino (-NH₂) | H-bond donor/acceptor | Forms H-bonds with catalytic residues | Enhances cholinesterase inhibition | |
2-Carbonitrile (-CN) | Strong electron-withdrawing | Facilitates π-stacking & dipole interactions | Improves metabolic stability & target affinity | |
6-Methyl (-CH₃) | Electron-donating (+I effect) | Induces conformational chirality | Increases lipophilicity & BBB penetration | [2] [3] [6] |
This scaffold’s strategic substitution pattern aligns with modern multi-target-directed ligand (MTDL) approaches for complex neurodegenerative and oncological diseases:
Biological Target | Activity | Compound Example | Potency (IC₅₀/Value) | |
---|---|---|---|---|
Acetylcholinesterase (AChE) | Inhibitor | Dehydroevodiamine | Dose-dependent inhibition | |
Dual AChE/BuChE | Multi-target inhibitor | N²-(1-Benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | hAChE: 2.1 μM; hBuChE: 8.3 μM | |
Amyloid-beta (Aβ) | Anti-aggregation agent | Same as above | Aβ40: 2.3 μM | |
Tubulin polymerization | Inhibitor | 4-Aminoquinazoline derivative | 3.16 ± 0.21 μM | [3] [5] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2